1-(4-氟苯基)-3-(4-甲氧基苯基)-1H-吡唑-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

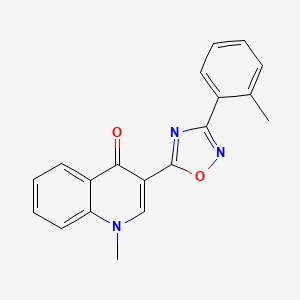

The compound "1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms opposite each other. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of various studies to explore their potential as therapeutic agents .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from various phenyl-substituted precursors. For instance, the synthesis of related compounds has been achieved through techniques such as the Gewald synthesis, Vilsmeier-Haack reaction, and reactions with hydrazine . These methods allow for the introduction of various substituents onto the pyrazole ring, which can significantly affect the compound's properties and biological activity.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the geometrical parameters of the molecule, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. The presence of a fluorophenyl group can influence the electron distribution within the molecule, affecting its reactivity . The methoxy group can also play a role in the compound's chemical behavior, potentially participating in reactions through its oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, lipophilicity, and stability, are influenced by the nature of the substituents on the ring. Computational studies, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping, provide insights into the electronic structure of the molecule, which is related to its reactivity and potential biological activity . Additionally, the calculation of properties like hyperpolarizability can indicate the compound's suitability for applications in nonlinear optics .

Relevant Case Studies

Several studies have explored the biological activities of pyrazole derivatives, including their potential as antimicrobial agents, inhibitors of enzymes like 5-lipoxygenase, and anti-neoplastic agents . Molecular docking studies have been used to predict the binding affinity of these compounds to various biological targets, providing a basis for their potential therapeutic applications .

科学研究应用

抗微生物应用

研究表明,包括与“1-(4-氟苯基)-3-(4-甲氧基苯基)-1H-吡唑-5-醇”相关的吡唑啉衍生物已被合成并评估其抗微生物特性。例如,Dangar、Borkhataria和Shah(2014)合成了吡唑啉和氰基吡啶衍生物,并评估了它们的抗微生物活性,强调了该化合物在治疗应用中的相关性,因为它具有多样的药理活性。该研究强调了许多药物中发现的吡唑啉核的重要性,突显了其在抗微生物治疗中的潜力(Dangar, Borkhataria, & Shah, 2014)。

结构和光谱研究

该化合物及其衍生物已被结构和光谱学上表征,揭示了它们的性质和潜在应用的见解。Guo等人(2009)合成了两种氟取代的2-吡唑啉衍生物,并使用实验和理论方法进行了比较研究,包括密度泛函理论(DFT)计算和自然电荷分析。这项研究揭示了吡唑啉衍生物的结构细微差异和电子性质,这对于开发具有定制性能的材料至关重要(Guo et al., 2009)。

非线性光学性质

在“1-(4-氟苯基)-3-(4-甲氧基苯基)-1H-吡唑-5-醇”衍生物的非线性光学性质的探索中,突显了其在新型光学材料开发中的潜力。Tamer等人(2015)对一种吡唑衍生物进行了联合实验和理论研究,揭示了其非线性光学活性。这种活性归因于分子的前线分子轨道之间的能隙较小,表明其适用于光学技术中的应用(Tamer et al., 2015)。

抗肿瘤应用

该化合物的衍生物也已被研究其抗肿瘤特性。El-Borai、Rizk、Abd‐Aal和El-Deeb(2012)通过多组分反应合成了吡唑啉[3,4-b]吡啶衍生物,并评估了它们的抗肿瘤和抗微生物活性。这项研究表明了该化合物在开发新的抗肿瘤药物方面的潜力,为癌症研究和治疗做出了贡献(El-Borai et al., 2012)。

属性

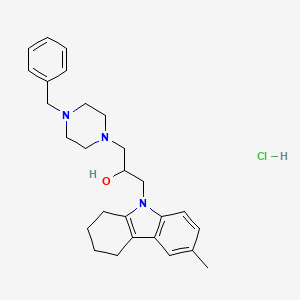

IUPAC Name |

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c1-21-14-8-2-11(3-9-14)15-10-16(20)19(18-15)13-6-4-12(17)5-7-13/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXIOKOVUSMUES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

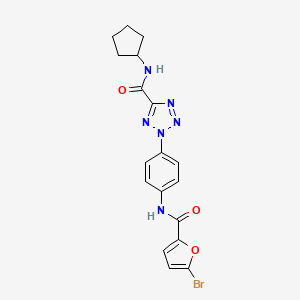

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)

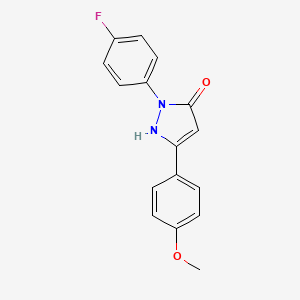

![Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2500656.png)

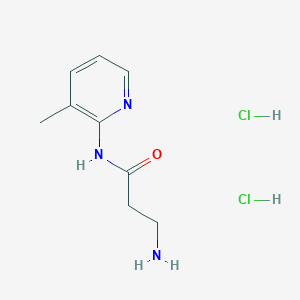

![N-(3-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500661.png)

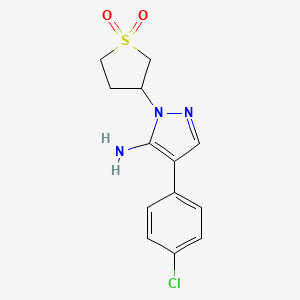

![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)

![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)

![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)